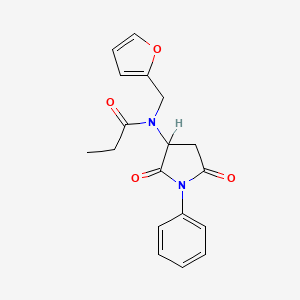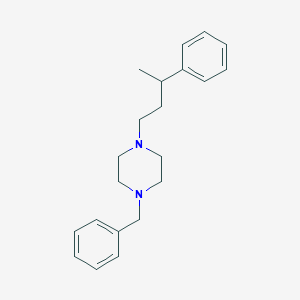![molecular formula C18H13N3 B5102891 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate, also known as PFI-3, is a small molecule inhibitor that has been used extensively in scientific research. PFI-3 is a potent and selective inhibitor of the histone lysine methyltransferase SETD8, which is responsible for the mono-methylation of histone H4 at lysine 20 (H4K20me1). The inhibition of SETD8 by PFI-3 leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression.
Wirkmechanismus
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate is a potent and selective inhibitor of SETD8, which is responsible for the mono-methylation of histone H4 at lysine 20 (H4K20me1). The inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression.
Biochemical and Physiological Effects:
The inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects various cellular processes such as DNA damage response, cell cycle progression, and gene expression. Studies have shown that 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate treatment leads to a decrease in cell proliferation and an increase in cell death in cancer cells. 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has also been shown to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in lab experiments include its high potency and selectivity for SETD8, as well as its ability to inhibit SETD8 in cells and in vivo. However, one limitation of using 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate is that it is a small molecule inhibitor and may have off-target effects. Additionally, the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate may not completely abolish H4K20me1 levels, as other histone lysine methyltransferases may contribute to H4K20me1.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in scientific research. One direction is to investigate the role of SETD8 in various types of cancer and to develop 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate analogs with improved potency and selectivity for SETD8. Another direction is to study the effects of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate on other cellular processes that are regulated by H4K20me1, such as DNA replication and repair. Finally, the use of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in combination with other drugs or therapies may be explored as a potential treatment for cancer.
Synthesemethoden
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has been described in several publications. The most common method involves the reaction of 1-(3-bromophenyl)isoquinoline with 3-amino-1H-pyrazole in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic acid to yield 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has been widely used in scientific research to investigate the role of SETD8 in various cellular processes. Studies have shown that the inhibition of SETD8 by 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate leads to a decrease in H4K20me1 levels, which in turn affects DNA damage response, cell cycle progression, and gene expression. 1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate has also been used to study the role of SETD8 in cancer, as increased levels of SETD8 have been observed in various types of cancer.
Eigenschaften
IUPAC Name |
1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-7-16-13(4-1)8-10-19-18(16)15-6-3-5-14(12-15)17-9-11-20-21-17/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKIFPJIPZKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B5102823.png)

![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)
![4-[8,9-bis(1,3-benzodioxol-5-yl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5102869.png)
![3-[2-(methylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5102876.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-diphenylacetamide](/img/structure/B5102887.png)


![N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)